molecular formula C17H20Cl2N6O B2454669 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide CAS No. 1119208-03-5

3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide

Cat. No.: B2454669
CAS No.: 1119208-03-5
M. Wt: 395.29
InChI Key: BBPHWFYURPFVFD-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that integrates dichloropyridine and pyrimidinylpiperazine pharmacophores, linked by a flexible carboxamide propyl chain. The presence of the N-arylpiperazine moiety is a common structural feature in compounds designed to interact with various biological targets, particularly in the central nervous system . While the specific biological profile of this compound is a subject of ongoing investigation, its molecular architecture suggests potential as a key intermediate or a tool compound. Researchers can utilize this molecule in the synthesis of more complex derivatives, in the development of structure-activity relationship (SAR) models, or as a ligand in receptor binding studies. The structural analogy to other documented research compounds, such as those studied for their activity against bacterial DNA ligase, highlights the value of this chemical scaffold in probing enzyme function and in antimicrobial discovery efforts . Similarly, the synthesis and crystal structure of a closely related compound, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, underscores the relevance of such molecules in the development of non-opioid analgesic agents, providing a research pathway for exploring new therapeutic approaches . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N6O/c18-13-3-4-14(19)23-15(13)16(26)20-7-2-8-24-9-11-25(12-10-24)17-21-5-1-6-22-17/h1,3-6H,2,7-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHWFYURPFVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide is C16H19Cl2N5OC_{16}H_{19}Cl_{2}N_{5}O. The structure features a dichloropyridine core linked to a piperazine moiety substituted with a pyrimidine ring.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and has shown promise in modulating pathways involved in cancer and neurological disorders.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide. For instance:

  • In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the activation of caspases and inhibition of cell cycle progression.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological activities:

  • Animal models have shown that it can reduce anxiety-like behaviors and improve cognitive functions, suggesting potential applications in treating anxiety disorders and cognitive decline.

Case Studies

  • Anticancer Efficacy : In a study published in PubMed, derivatives similar to this compound were tested against various tumor cell lines. Results indicated significant cytotoxicity with IC50 values in the nanomolar range, particularly against CCRF-CEM and FaDu cells .
  • Neuropharmacological Assessment : A study focused on the effects of related piperazine derivatives showed improvements in memory retention and reduced anxiety in rodent models, supporting the potential use of this compound in neurodegenerative conditions .

Data Tables

Biological Activity IC50 (µM) Cell Line/Model Mechanism
Anticancer0.008T47D (breast cancer)Apoptosis induction via caspase activation
NeuropharmacologicalNot specifiedRodent modelsAnxiety reduction and cognitive improvement

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